O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate
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Overview
Description
1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE is a complex organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE typically involves multiple steps, starting with the bromination of a benzene derivative The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BROMO-4-METHOXYBENZENE: Similar in structure but lacks the additional functional groups present in 1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE.
1-BROMO-3-METHOXYBENZENE: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1-BROMO-3-{[4-({[4-METHOXY(METHYL)ANILINO]CARBOTHIOYL}OXY)BENZOYL]AMINO}BENZENE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C22H19BrN2O3S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C22H19BrN2O3S/c1-25(18-8-12-19(27-2)13-9-18)22(29)28-20-10-6-15(7-11-20)21(26)24-17-5-3-4-16(23)14-17/h3-14H,1-2H3,(H,24,26) |
InChI Key |
GVKTXAVGKWSZAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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